molecular formula C22H16ClN3O5 B13076151 (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate CAS No. 131860-80-5

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Cat. No.: B13076151
CAS No.: 131860-80-5
M. Wt: 437.8 g/mol
InChI Key: CUJDXGQTUGMHRF-SFQUDFHCSA-N
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Description

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a pyrimidine ring, a cyanophenoxy group, and a methoxyacrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenol with 6-chloropyrimidine in the presence of a base to form an intermediate. This intermediate is then reacted with methyl 3-methoxyacrylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as fungicides.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Azoxystrobin: A well-known fungicide with a similar methoxyacrylate structure.

    Pyraclostrobin: Another fungicide with a related chemical structure.

Uniqueness

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131860-80-5

Molecular Formula

C22H16ClN3O5

Molecular Weight

437.8 g/mol

IUPAC Name

methyl (E)-2-[2-[6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H16ClN3O5/c1-28-12-17(22(27)29-2)16-5-3-4-6-19(16)31-21-10-20(25-13-26-21)30-18-8-7-15(23)9-14(18)11-24/h3-10,12-13H,1-2H3/b17-12+

InChI Key

CUJDXGQTUGMHRF-SFQUDFHCSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)C(=O)OC

Origin of Product

United States

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